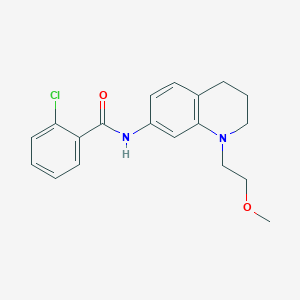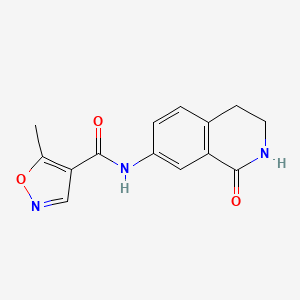
2-Methylpropionic acid, morpholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropionic acid, morpholide, also known as N-morpholin-2-yl-2-methylpropanamide, is a synthetic organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.2102 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
While specific data for 2-Methylpropionic acid, morpholide is not available, related compounds such as 2-Methylpropionic acid have been studied. For instance, 2-Methylpropionic acid is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °C and a boiling point of 154.5 °C. It is miscible with water and soluble in ethanol and ether .Aplicaciones Científicas De Investigación
Hypolipidemic Effects and Peroxisome Proliferation
- Hypolipidemic Drug Similarity and Liver Effects : 2-Methylpropionic acid derivatives, like clofibrate (ethyl-2-(4-chlorophenoxy)-2-methylpropionate), show hypolipidemic effects similar to phenoxy herbicides. These compounds induce hepatic peroxisome proliferation, decrease serum lipid levels, and modify enzymatic activities in the liver, suggesting a preference for lipid utilization in the liver over peripheral lipid storage in adipose tissue (Vainio et al., 1983).
Oxidative Stress Modulation
- Neuroprotective Potential and Antioxidant Effects : 2-Methylpropionic acid analogs demonstrate neuroprotective capabilities by modulating oxidative stress. In a study involving 3-Nitropropionic acid (3-NP), a known inducer of oxidative stress and neurotoxicity, treatments with compounds structurally related to 2-Methylpropionic acid, such as N-acetylcysteine, showed protective effects against oxidative damage and neurotoxicity (La Fontaine et al., 2000).
Athletic Performance Enhancement
- Performance Enhancement Potential : A derivative, RSR13 (2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxyl]-2-methylpropionic acid), has been identified as a potential performance-enhancing agent for endurance athletes. It modulates hemoglobin's oxygen-carrying capacity, potentially increasing maximum oxygen uptake (VO2max) (Breidbach & Catlin, 2001).
Neurodegenerative Disease Modelling and Therapy
- Neurotoxicity Induction and Potential Therapeutics : Compounds related to 2-Methylpropionic acid are used to model neurodegenerative conditions like Huntington's disease in laboratory settings. The neurotoxic properties of these compounds make them suitable for studying therapeutic strategies against neurodegenerative disorders (Duran-Vilaregut et al., 2012).
Radiosensitization in Cancer Treatment
- Radiosensitization in Tumor Treatment : Derivatives like RSR13 act as allosteric effectors of hemoglobin, potentially enhancing the efficacy of radiation therapy in cancer treatment by improving tumor oxygenation and hence radiosensitivity (Khandelwal et al., 1999).
Metabolic and Liver Function Modulation
- Effects on Lipid Metabolism and Liver Function : Studies show that 2-Methylpropionic acid derivatives, like clofibric acid, impact lipid metabolism by influencing the formation of specific fatty acids in the liver, altering enzyme activities, and modulating phospholipid formation, providing insights into their metabolic roles (Hirose et al., 2011).
Propiedades
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBRQAUAKEVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropionic acid, morpholide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


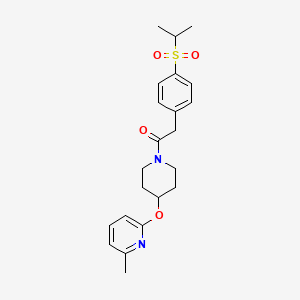
![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)
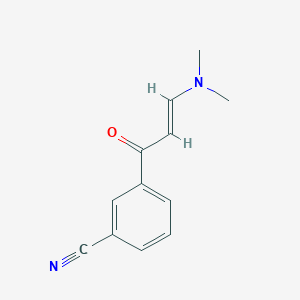
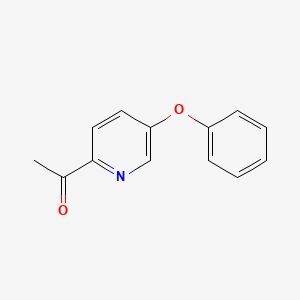
![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)
